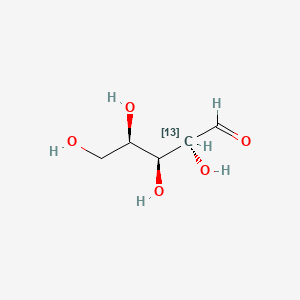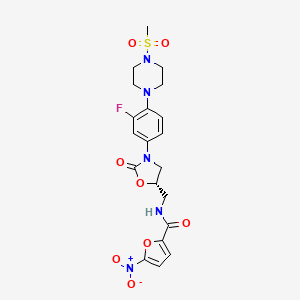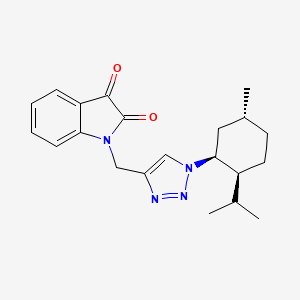![molecular formula C38H50N12O21P2 B12397808 N-[2-[2-[2-[2-[3-[[9-[(1S,6R,8R,9R,10S,15R,17R,18R)-17-(2-amino-6-oxo-1H-purin-9-yl)-3,9,12,18-tetrahydroxy-3,12-dioxo-2,4,7,11,13,16-hexaoxa-3lambda5,12lambda5-diphosphatricyclo[13.3.0.06,10]octadecan-8-yl]purin-6-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]-3-(2,5-dioxopyrrol-1-yl)propanamide](/img/structure/B12397808.png)
N-[2-[2-[2-[2-[3-[[9-[(1S,6R,8R,9R,10S,15R,17R,18R)-17-(2-amino-6-oxo-1H-purin-9-yl)-3,9,12,18-tetrahydroxy-3,12-dioxo-2,4,7,11,13,16-hexaoxa-3lambda5,12lambda5-diphosphatricyclo[13.3.0.06,10]octadecan-8-yl]purin-6-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]-3-(2,5-dioxopyrrol-1-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-[2-[2-[2-[3-[[9-[(1S,6R,8R,9R,10S,15R,17R,18R)-17-(2-amino-6-oxo-1H-purin-9-yl)-3,9,12,18-tetrahydroxy-3,12-dioxo-2,4,7,11,13,16-hexaoxa-3lambda5,12lambda5-diphosphatricyclo[133006,10]octadecan-8-yl]purin-6-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]-3-(2,5-dioxopyrrol-1-yl)propanamide is a highly complex organic compound It is characterized by its intricate structure, which includes multiple functional groups such as amino, oxo, and ether groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. The general approach includes:
Formation of the core structure: This involves the assembly of the purine and phosphoric acid derivatives.
Functional group modifications: Introduction of amino, oxo, and ether groups through various chemical reactions.
Final assembly: Coupling of the intermediate products to form the final compound.
Industrial Production Methods
Industrial production of such complex compounds typically involves:
Optimization of reaction conditions: Ensuring high yield and purity.
Scaling up the synthesis: Using larger reactors and continuous flow techniques.
Purification: Employing methods such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to oxo groups.
Reduction: Reduction of oxo groups to hydroxyl groups.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols.
Applications De Recherche Scientifique
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: As a probe or inhibitor in biochemical studies.
Medicine: As a potential therapeutic agent or drug candidate.
Industry: In the development of new materials or chemical processes.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymatic activity.
Receptors: Binding to cellular receptors to modulate signaling pathways.
DNA/RNA: Intercalation or binding to nucleic acids to affect gene expression.
Comparaison Avec Des Composés Similaires
This compound can be compared with other similar compounds, such as:
Nucleoside analogs: Compounds with similar purine or pyrimidine structures.
Phosphoric acid derivatives: Compounds with similar phosphate groups.
Polyether compounds: Compounds with similar ether linkages.
List of Similar Compounds
- Adenosine triphosphate (ATP)
- Cytidine diphosphate (CDP)
- Polyethylene glycol (PEG)
Propriétés
Formule moléculaire |
C38H50N12O21P2 |
|---|---|
Poids moléculaire |
1072.8 g/mol |
Nom IUPAC |
N-[2-[2-[2-[2-[3-[[9-[(1S,6R,8R,9R,10S,15R,17R,18R)-17-(2-amino-6-oxo-1H-purin-9-yl)-3,9,12,18-tetrahydroxy-3,12-dioxo-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.3.0.06,10]octadecan-8-yl]purin-6-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]-3-(2,5-dioxopyrrol-1-yl)propanamide |
InChI |
InChI=1S/C38H50N12O21P2/c39-38-46-34-27(35(57)47-38)44-19-50(34)37-29(56)31-21(69-37)16-67-72(58,59)70-30-20(15-66-73(60,61)71-31)68-36(28(30)55)49-18-43-26-32(41-17-42-33(26)49)45-23(52)4-7-62-9-11-64-13-14-65-12-10-63-8-5-40-22(51)3-6-48-24(53)1-2-25(48)54/h1-2,17-21,28-31,36-37,55-56H,3-16H2,(H,40,51)(H,58,59)(H,60,61)(H3,39,46,47,57)(H,41,42,45,52)/t20-,21-,28-,29-,30-,31-,36-,37-/m1/s1 |
Clé InChI |
IMLWHYAMUXROKG-WWVXGGQVSA-N |
SMILES isomérique |
C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C3N=C(NC4=O)N)O)OP(=O)(OC[C@@H]5[C@H]([C@H]([C@@H](O5)N6C=NC7=C(N=CN=C76)NC(=O)CCOCCOCCOCCOCCNC(=O)CCN8C(=O)C=CC8=O)O)OP(=O)(O1)O)O |
SMILES canonique |
C1C2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)O)OP(=O)(OCC5C(C(C(O5)N6C=NC7=C(N=CN=C76)NC(=O)CCOCCOCCOCCOCCNC(=O)CCN8C(=O)C=CC8=O)O)OP(=O)(O1)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![[8-L-arginine] deaminovasopressin](/img/structure/B12397766.png)

![(1R)-N-(4-fluorophenyl)-1-[4-(trifluoromethyl)phenyl]-3,4-dihydro-1H-isoquinoline-2-carboxamide](/img/structure/B12397768.png)




